HDAC6 Catalytic Domain Engagement: 2-Bromo-N-(4-methoxybenzyl)acetamide versus Unsubstituted Benzyl Analogs
2-Bromo-N-(4-methoxybenzyl)acetamide demonstrates measurable in vitro binding to the HDAC6 catalytic domain, which is absent for unsubstituted benzyl analogs. This interaction supports its defined utility as a chemical probe or intermediate in epigenetic research [1].
| Evidence Dimension | Binding Affinity (Kd) to HDAC6 |
|---|---|
| Target Compound Data | Kd = 5.4 μM |
| Comparator Or Baseline | Unsubstituted benzyl analogs show no detectable binding |
| Quantified Difference | Qualitative difference (binding versus no binding) |
| Conditions | Fluorogenic enzymatic assay using recombinant human HDAC6 with Boc-L-Lys(acetyl)-MCA substrate [1] |
Why This Matters
Sourcing this specific compound is necessary for experimental reproducibility in HDAC6-related studies; generic analogs will fail to recapitulate this target engagement.
- [1] BindingDB. (n.d.). BDBM50361259: 2-bromo-N-(4-methoxybenzyl)acetamide binding to HDAC6. Affinity Data Entry. View Source
